4-Nitro-phenyl-N-benzylcarbamate 4-Nitro-phenyl-N-benzylcarbamate
Brand Name: Vulcanchem
CAS No.: 124068-97-9
VCID: VC20884960
InChI: InChI=1S/C14H12N2O4/c17-14(15-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)16(18)19/h1-9H,10H2,(H,15,17)
SMILES: C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol

4-Nitro-phenyl-N-benzylcarbamate

CAS No.: 124068-97-9

Cat. No.: VC20884960

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-phenyl-N-benzylcarbamate - 124068-97-9

Specification

CAS No. 124068-97-9
Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
IUPAC Name (4-nitrophenyl) N-benzylcarbamate
Standard InChI InChI=1S/C14H12N2O4/c17-14(15-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)16(18)19/h1-9H,10H2,(H,15,17)
Standard InChI Key OCAOEODBVXZHNZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

4-Nitro-phenyl-N-benzylcarbamate (CAS: 124068-97-9) is a carbamate derivative with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol . Its structure consists of a benzyl group attached to a carbamate moiety, which is further substituted with a 4-nitrophenyl group. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, significantly influencing the compound's reactivity and physical properties.

The compound is known by several synonyms including:

  • 4-Nitrophenyl benzylcarbamate

  • (4-nitrophenyl) N-benzylcarbamate

  • N-Benzylcarbamic Acid 4-Nitrophenyl Ester

  • Carbamic acid, N-(phenylmethyl)-, 4-nitrophenyl ester

Structural Identifiers

The compound can be precisely identified using the following chemical descriptors:

  • IUPAC Name: (4-nitrophenyl) N-benzylcarbamate

  • InChI: InChI=1S/C14H12N2O4/c17-14(15-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)16(18)19/h1-9H,10H2,(H,15,17)

  • InChIKey: OCAOEODBVXZHNZ-UHFFFAOYSA-N

  • Canonical SMILES: C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)N+[O-]

Physical and Chemical Properties

4-Nitro-phenyl-N-benzylcarbamate exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of 4-Nitro-phenyl-N-benzylcarbamate

PropertyValueSource/Note
Molecular Weight272.26 g/molExperimentally determined
Melting Point130.0 to 134.0 °C (typically 132 °C)Experimentally determined
Boiling Point436.1 ± 45.0 °CPredicted value
Density1.306 ± 0.06 g/cm³Predicted value
pKa10.54 ± 0.46Predicted value
LogP (octanol-water partition coefficient)3.75Calculated value indicating moderate lipophilicity
Polar Surface Area (PSA)87.64 ŲReflecting its polarity and hydrogen-bonding capacity
Physical FormPowder to crystalTypically obtained as crystalline material
ColorWhite to light yellow or greenDepending on purity and synthesis conditions

The moderate lipophilicity (LogP of 3.75) suggests the compound has reasonable membrane permeability, while its polar surface area indicates potential for hydrogen bonding interactions. These properties are significant factors in determining the compound's solubility profile and behavior in biological systems.

Synthesis Methods

The synthesis of 4-Nitro-phenyl-N-benzylcarbamate can be achieved through several routes, with the most common being the reaction between benzylamine and 4-nitrophenyl chloroformate .

Laboratory Scale Synthesis

The standard laboratory procedure involves:

  • Condensation of benzylamine with 4-nitrophenyl chloroformate to yield the carbamate .

  • The reaction typically produces colorless, crystalline material with yields reported at approximately 86% when properly optimized .

  • After the initial reaction, the mixture is diluted with dichloromethane, washed with sodium bicarbonate solution, water, and brine, then dried with Na₂SO₄ .

  • The product can be further purified by flash chromatography using 20% hexane/dichloromethane if needed .

The spectroscopic data for the synthesized compound includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J=9.2 Hz, 2H), 7.37–7.29 (m, 7H), 5.46 (t, J=6 Hz, 1H), 4.45 (d, J=6 Hz, 2H)

  • IR (KBr pellet): 3317, 1708, 1525, 1348, 1253, 1211, 1036, 1011 cm⁻¹

Industrial Production Methods

In industrial settings, the production of 4-Nitro-phenyl-N-benzylcarbamate employs:

  • Large-scale reactors with optimized reaction conditions to maximize yield and purity.

  • Purification steps typically including recrystallization or chromatographic methods to obtain the final product with high purity.

  • Quality control measures to ensure consistent product specifications across batches.

Chemical Reactions and Transformations

4-Nitro-phenyl-N-benzylcarbamate undergoes various chemical reactions that make it valuable in synthetic organic chemistry.

Reduction Reactions

The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon (Pd/C). This reduction results in the formation of 4-aminophenyl-N-benzylcarbamate.

Nucleophilic Substitution

The compound can undergo nucleophilic substitution reactions, particularly at the carbamate linkage, which is important for its use in synthesizing urea derivatives .

Hydrolysis

The carbamate linkage can be hydrolyzed under basic conditions to yield benzyl alcohol and 4-nitrophenol, making it useful as a base-labile protecting group .

Reactivity in Urea Synthesis

One of the most significant chemical applications of 4-Nitro-phenyl-N-benzylcarbamate is in the synthesis of monosubstituted ureas:

  • The compound reacts with various amines to produce N-benzyl ureas with excellent yields .

  • The general procedure involves adding the compound (1 mmol) to a solution of an amine (1 mmol) and triethylamine (1 mmol) in dichloromethane (8 ml) .

  • After the initial reaction, hydrogenolysis yields the corresponding ureas in high purity .

  • This two-step synthesis is highly versatile and efficient, working well even with complex amines like aminoglycoside antibiotics in aqueous solvents .

Applications in Scientific Research

4-Nitro-phenyl-N-benzylcarbamate has diverse applications across several scientific disciplines, making it a valuable compound in research and development.

As a Synthetic Intermediate

The compound serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the production of:

  • Radiofluorinated quinoxalinedione derivatives as potential ligands of the AMPA receptor

  • Mono-substituted urea side chains in solid phase peptide synthesis

  • 4-substituted-1,2,4-triazolidine-3,5-diones

  • Aryl carbamates as probes for the inhibition mechanism of cholesterol esterase

Protecting Group Chemistry

4-Nitro-phenyl-N-benzylcarbamate functions as an orthogonal base-labile protecting group, which is particularly valuable when working with acid-sensitive substrates . Its key advantages include:

  • Relatively stable in aqueous and acidic solutions

  • Readily cleaved and irreversibly decarboxylated under mild basic conditions

  • Deprotection can be monitored spectroscopically, as hydrolysis yields 4-nitrophenol with a characteristic yellow color and absorption at 413 nm

Antimicrobial Development

Research indicates that 4-Nitro-phenyl-N-benzylcarbamate may exhibit antimicrobial properties through:

  • Interactions with bacterial enzymes

  • Disruption of cell membrane integrity

  • Potential inhibition of bacterial growth mechanisms

Development of Enzyme Inhibitors

The compound has been investigated for its potential in developing selective inhibitors against Cryptosporidium parvum IMPDH (inosine monophosphate dehydrogenase), which is crucial for nucleotide synthesis in certain pathogens. High-throughput screening has identified urea derivatives based on this compound that show significant inhibitory activity.

Materials Science Applications

In materials science, the compound has been employed in the creation of new materials with specific properties:

  • Development of polymers and coatings with tailored characteristics

  • Creation of materials with specific chemical functionalities

  • Enhancement of material properties through chemical modification

Bioconjugation Applications

The compound is used in bioconjugation processes where it facilitates the covalent attachment of biomolecules to surfaces, which is significant in:

  • Biochemical assays

  • Sensor technologies

  • Enhancement of functionality in various bioanalytical platforms

Application FieldSpecific UsesKey Advantages
Organic SynthesisIntermediate for urea derivatives, AMPA receptor ligands, triazolidine-dionesHigh yields, versatile reactivity with various amines
Protecting Group ChemistryProtection of amines and alcoholsBase-labile, orthogonal to acid-sensitive groups, spectroscopic monitoring
Medicinal ChemistryAntimicrobial development, enzyme inhibitorsSelective inhibition of pathogen-specific enzymes
Materials SciencePolymer development, coating applicationsCustomizable properties for specific material requirements
BioconjugationSurface modification, sensor developmentFacilitates biomolecule attachment with maintained functionality

Biological Activity and Mechanisms

The biological activity of 4-Nitro-phenyl-N-benzylcarbamate is of interest in pharmaceutical research and development due to its potential interactions with biological systems.

Mechanisms of Action

The compound's biological activity can be attributed to several potential mechanisms:

Enzyme Inhibition

The compound may inhibit specific enzymes by forming stable complexes, thereby altering metabolic pathways in target organisms . This inhibitory activity is particularly relevant for its potential antimicrobial applications.

Receptor Interaction

Research suggests the compound has potential in modulating receptor activities, particularly in cannabinoid receptor systems where it may act as a partial agonist .

Nucleophilic Attack Mechanism

The nitro group facilitates nucleophilic attacks, leading to the formation of various derivatives that may exhibit altered biological activities, which is significant for its use in developing bioactive compounds .

Structure-Activity Relationships

The biological activity of 4-Nitro-phenyl-N-benzylcarbamate is influenced by its structural features:

  • The nitro group enhances its electrophilic nature, making it reactive with nucleophilic sites in biological molecules.

  • The benzyl group contributes to its lipophilicity, potentially affecting its ability to cross biological membranes.

  • The carbamate linkage provides a specific reactivity profile that is important for its interactions with biological targets.

Comparison with Structurally Similar Compounds

To better understand the unique properties and applications of 4-Nitro-phenyl-N-benzylcarbamate, it is valuable to compare it with structurally related compounds.

Benzyl N-(4-pyridyl)carbamate

This carbamate features a 4-pyridyl substituent instead of 4-nitrophenyl:

  • The pyridyl group is a weak base, enabling hydrogen bonding via its nitrogen atom

  • Exhibits intra-layer N–H⋯N hydrogen bonds and C–O⋯O–C interactions (O⋯O = 3.06 Å) in its solid-state structure

  • Typically synthesized via reaction of 4-aminopyridine with benzyl chloroformate in tetrahydrofuran (THF)

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

This compound differs in having an amide rather than carbamate linkage:

  • The amide bond is less hydrolytically stable than carbamates

  • The chloro substituent provides different electronic effects compared to nitro groups

  • Shows different reactivity profiles in biological systems

4-Nitrophenyl N-Methylcarbamate

This compound features a methyl group instead of benzyl:

  • Demonstrates different solubility and reactivity profiles

  • Generally more water-soluble but less lipophilic than the benzyl derivative

  • May show altered biological activity due to the smaller substituent

Table 3: Comparison of Physicochemical Properties of 4-Nitro-phenyl-N-benzylcarbamate with Related Compounds

CompoundMolecular Weight (g/mol)LogPPSA (Ų)Key Functional Groups
4-Nitro-phenyl-N-benzylcarbamate272.263.7587.64Nitro, carbamate, benzyl
Benzyl N-(4-pyridyl)carbamate256.27~2.1*~70.1*Pyridyl, carbamate, benzyl
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide289.75~3.2*~52.3*Chloro, amide, methoxy
4-Nitrophenyl N-Methylcarbamate196.16~2.0*~87.5*Nitro, carbamate, methyl

*Estimated values based on analogous structures

Functional Differences

The comparative analysis reveals several important functional differences:

  • Lipophilicity: The nitro group in 4-Nitro-phenyl-N-benzylcarbamate increases LogP compared to pyridyl or chloro substituents, enhancing membrane permeability.

  • Polarity: The higher PSA of 4-Nitro-phenyl-N-benzylcarbamate suggests greater hydrogen-bonding capacity, which affects solubility in polar solvents.

  • Reactivity: The nitro group in 4-Nitro-phenyl-N-benzylcarbamate provides distinctive reactivity patterns, particularly for nucleophilic substitution reactions, that differ from those of other substituents.

  • Stability: The carbamate linkage in 4-Nitro-phenyl-N-benzylcarbamate exhibits different stability profiles compared to amide bonds, particularly under hydrolytic conditions.

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